
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is a chiral compound with a pyrrolidine ring attached to a substituted phenyl group. The presence of the chiral center at the pyrrolidine ring makes it an interesting compound for various applications in chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3,5-diethylbenzaldehyde and (S)-pyrrolidine-2-carboxylic acid.
Condensation Reaction: The aldehyde group of 4-chloro-3,5-diethylbenzaldehyde reacts with the amine group of (S)-pyrrolidine-2-carboxylic acid under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the selective formation of the (S)-enantiomer.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted phenyl derivatives.
科学研究应用
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of (S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways by acting as an agonist or antagonist, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine: The enantiomer of the compound with different stereochemistry.
2-(4-Chloro-3,5-dimethylphenyl)pyrrolidine: A similar compound with methyl groups instead of ethyl groups on the phenyl ring.
2-(4-Chloro-3,5-diethylphenyl)piperidine: A compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(S)-2-(4-Chloro-3,5-diethylphenyl)pyrrolidine is unique due to its specific chiral center and the presence of ethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C14H20ClN |
|---|---|
分子量 |
237.77 g/mol |
IUPAC 名称 |
(2S)-2-(4-chloro-3,5-diethylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20ClN/c1-3-10-8-12(13-6-5-7-16-13)9-11(4-2)14(10)15/h8-9,13,16H,3-7H2,1-2H3/t13-/m0/s1 |
InChI 键 |
DRBARZXVLJQCII-ZDUSSCGKSA-N |
手性 SMILES |
CCC1=CC(=CC(=C1Cl)CC)[C@@H]2CCCN2 |
规范 SMILES |
CCC1=CC(=CC(=C1Cl)CC)C2CCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


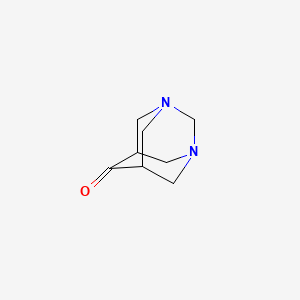
![1-[(1-Methylcyclopentyl)methyl]-1H-imidazol-2-amine](/img/structure/B13327925.png)
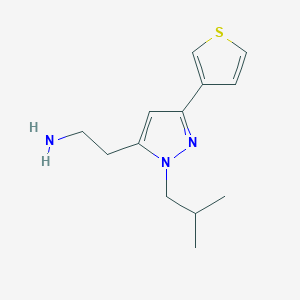
![tert-Butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13327930.png)
![8-Fluoro-1-azaspiro[4.5]decane](/img/structure/B13327933.png)

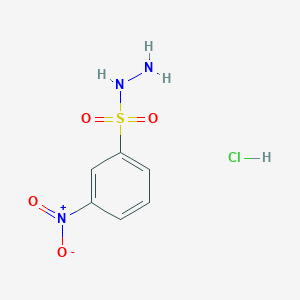

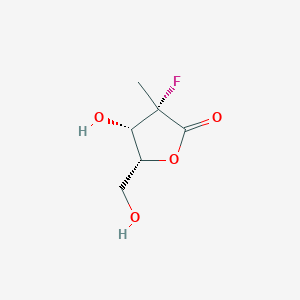
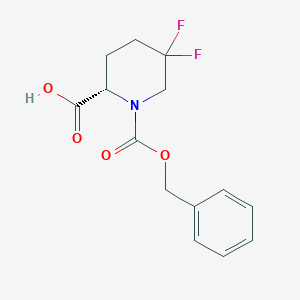
![2-Chloro-7-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B13327975.png)
![tert-Butyl 6-bromo-2,3-dihydro-1H-imidazo[1,2-a]imidazole-1-carboxylate](/img/structure/B13327983.png)
![((1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B13327988.png)

